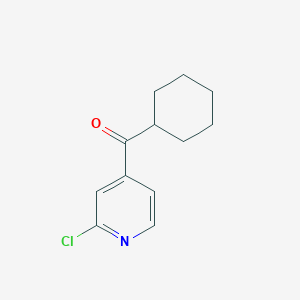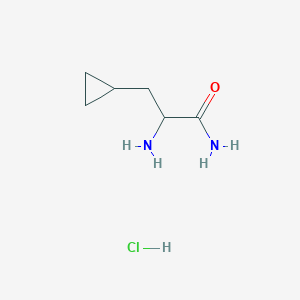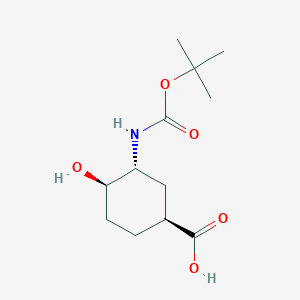
2-Chloro-4-pyridylcyclohexyl ketone, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-pyridylcyclohexyl ketone is a chemical compound with the CAS Number: 898785-21-2. Its molecular weight is 417.38 and its IUPAC name is bis (1- (3-chloropyridin-4-yl)cyclohexyl)methanone .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-pyridylcyclohexyl ketone is 1S/C23H26Cl2N2O/c24-19-15-26-13-7-17 (19)22 (9-3-1-4-10-22)21 (28)23 (11-5-2-6-12-23)18-8-14-27-16-20 (18)25/h7-8,13-16H,1-6,9-12H2 .Applications De Recherche Scientifique
Synthesis of Complex Metal Clusters
Di-2-pyridyl ketone derivatives have been utilized in the synthesis of complex metal clusters, showcasing the compound's potential in facilitating the formation of intricate metal structures. The synthesis of neutral cubane clusters and inverse 12-metallacrown-4 complexes through the reaction with metal ions like zinc, cobalt, and nickel highlights the compound's role in advancing coordination chemistry and the development of materials with unique properties (Papaefstathiou et al., 2007; Polyzou et al., 2017).
Catalysis and Organic Synthesis
In the realm of organic synthesis, derivatives of di-2-pyridyl ketone have been employed as catalysts and reactants in various transformations. For example, they have been involved in the synthesis of pyridines through one-pot approaches, demonstrating the compound's utility in constructing complex organic molecules with potential applications in pharmaceuticals and materials science (Abbiati et al., 2003).
Luminescent Materials and Magnetic Properties
The synthesis of complexes with luminescent and magnetic properties using di-2-pyridyl ketone derivatives indicates the potential of these compounds in the development of new materials for sensors, data storage, and other technological applications. The ability to manipulate the electronic and structural characteristics of these complexes opens avenues for innovative research in materials science (Thiakou et al., 2006).
Biocatalysis and Asymmetric Synthesis
Furthermore, di-2-pyridyl ketone and its derivatives have found applications in biocatalysis and asymmetric synthesis, highlighting their importance in creating chiral molecules that are significant in the pharmaceutical industry. The enantioselective synthesis of 4-(dimethylamino)pyridines showcases the compound's role in producing optically active substances, which are crucial in drug development and synthesis (Busto et al., 2006).
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-8-10(6-7-14-11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNOAXYHYDXWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271116 |
Source


|
| Record name | (2-Chloro-4-pyridinyl)cyclohexylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-21-2 |
Source


|
| Record name | (2-Chloro-4-pyridinyl)cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-pyridinyl)cyclohexylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)



![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)







